molecular formula C10H16N2O3S B3011696 {[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine CAS No. 347322-78-5

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine

Cat. No.: B3011696
CAS No.: 347322-78-5
M. Wt: 244.31
InChI Key: AUSZDLKOZYWKIL-UHFFFAOYSA-N
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Description

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a sulfamoyl dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(dimethylsulfamoylamino)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZDLKOZYWKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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